An In-depth Technical Guide to 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate: Molecular Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its molecular structure, details a probable synthetic pathway via nucleophilic aromatic substitution, and presents expected physicochemical and spectroscopic characterization data. The synthesis protocol is presented with a causal explanation for each step, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anti-tubercular, anti-HIV, anti-microbial, and anti-cancer properties.[1] The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, providing a versatile platform for the introduction of various functional groups. Among the diverse range of pyrimidine-based synthons, 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate stands out as a valuable intermediate for the construction of more complex molecular architectures. Its structure combines the reactive chloropyrimidine moiety with a malonic ester group, offering multiple points for further chemical modification.
Molecular Structure and Physicochemical Properties
The molecular structure of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate comprises a central propanedioate (malonate) backbone substituted with a 6-chloropyrimidin-4-yl group at the C2 position. The two carboxylic acid groups of the propanedioate are esterified with methyl groups.
Diagram of the Molecular Structure of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Caption: 2D representation of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₉ClN₂O₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 244.63 g/mol | Influences diffusion, bioavailability, and pharmacokinetics. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | A measure of lipophilicity, affecting membrane permeability and absorption.[2] |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 6 | Influences solubility and interaction with biological macromolecules. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility and binding affinity. |
Synthesis Pathway: A Mechanistic Approach
The synthesis of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a nucleophile, in this case, the enolate of dimethyl malonate, with an electron-deficient aromatic ring, 4,6-dichloropyrimidine.
The electron-withdrawing nature of the pyrimidine ring, coupled with the two chlorine atoms, highly activates the C4 and C6 positions for nucleophilic attack. The reaction proceeds selectively at one of these positions, leading to the desired monosubstituted product.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
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4,6-Dichloropyrimidine
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Dimethyl malonate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Instrumentation:
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
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Column chromatography setup
Step-by-Step Procedure:
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Enolate Formation:
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To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
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Causality: The strong base, NaH, deprotonates the acidic α-hydrogen of dimethyl malonate to form the corresponding sodium enolate. The low temperature controls the exothermic reaction and prevents side reactions. The inert atmosphere is crucial as the enolate is sensitive to moisture and oxygen.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.
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Nucleophilic Aromatic Substitution:
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In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF.
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Slowly add the solution of 4,6-dichloropyrimidine to the freshly prepared dimethyl malonate enolate solution at room temperature.
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Causality: The electron-rich enolate acts as a nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the dichloropyrimidine ring, displacing a chloride ion in a classic SNAr mechanism. Using a 1:1 stoichiometry favors monosubstitution.
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Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
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Workup and Purification:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
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Partition the mixture between ethyl acetate and water.
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Separate the organic layer, and wash it sequentially with water and brine.
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Causality: The aqueous workup removes inorganic salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate.
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Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected data based on the molecular structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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A singlet for the two equivalent methyl ester groups (-OCH₃) around δ 3.8 ppm.
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A singlet for the methine proton (-CH-) of the malonate moiety, likely in the region of δ 5.0-5.5 ppm.
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Two singlets or an AB quartet for the two non-equivalent protons on the pyrimidine ring. The proton at the C5 position is expected to resonate around δ 7.5 ppm, and the proton at the C2 position around δ 8.8 ppm.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework.
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A signal for the methyl carbons of the ester groups around δ 53 ppm.
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A signal for the methine carbon of the malonate at approximately δ 55-60 ppm.
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Signals for the pyrimidine ring carbons in the aromatic region (δ 110-170 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the malonate group (C4) will have characteristic chemical shifts.
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Signals for the carbonyl carbons of the ester groups around δ 165-170 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (methyl and methine) |
| ~1740 | C=O stretch | Ester carbonyl |
| ~1550-1400 | C=C and C=N stretch | Pyrimidine ring |
| ~1250 | C-O stretch | Ester C-O |
| ~850 | C-Cl stretch | Aryl-Chloride |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
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Expected Molecular Ion Peak (M⁺): For C₉H₉ClN₂O₄, the expected m/z values for the molecular ion will show a characteristic isotopic pattern for the presence of one chlorine atom:
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[M]⁺: ~244 (for ³⁵Cl)
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[M+2]⁺: ~246 (for ³⁷Cl), with an intensity of approximately one-third of the M⁺ peak.
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Key Fragmentation Patterns: Fragmentation may involve the loss of a methoxy group (-OCH₃), a carbomethoxy group (-COOCH₃), or cleavage of the bond between the pyrimidine ring and the malonate moiety.
Applications in Drug Discovery and Organic Synthesis
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is a versatile intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) through another SNAr reaction, allowing for the introduction of diverse functionalities. The malonate moiety can be further manipulated; for instance, it can be hydrolyzed and decarboxylated to introduce a substituted acetic acid side chain. This dual reactivity makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a probable and robust synthetic route, and the expected analytical characterization of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate. The presented information, grounded in the principles of organic chemistry and supported by data from analogous systems, offers a solid foundation for researchers and scientists working with this important heterocyclic building block. The synthetic protocol, with its emphasis on the causal relationships between reaction conditions and outcomes, is designed to be both informative and practical for laboratory application.
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